N'-(diphenylacetyl)-2,2,2-trifluoroacetohydrazide
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Overview
Description
N’-(diphenylacetyl)-2,2,2-trifluoroacetohydrazide is a chemical compound known for its unique structure and properties It consists of a diphenylacetyl group attached to a trifluoroacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(diphenylacetyl)-2,2,2-trifluoroacetohydrazide typically involves the reaction of diphenylacetyl chloride with 2,2,2-trifluoroacetohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(diphenylacetyl)-2,2,2-trifluoroacetohydrazide may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. The product is then purified through crystallization or chromatography techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N’-(diphenylacetyl)-2,2,2-trifluoroacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The trifluoroacetohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like amines or thiols can react with the trifluoroacetohydrazide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-(diphenylacetyl)-2,2,2-trifluoroacetohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(diphenylacetyl)-2,2,2-trifluoroacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diphenylacetyl chloride: Shares the diphenylacetyl group but lacks the trifluoroacetohydrazide moiety.
2,2,2-Trifluoroacetohydrazide: Contains the trifluoroacetohydrazide group but lacks the diphenylacetyl group.
Uniqueness
N’-(diphenylacetyl)-2,2,2-trifluoroacetohydrazide is unique due to the combination of both diphenylacetyl and trifluoroacetohydrazide groups, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications.
Properties
Molecular Formula |
C16H13F3N2O2 |
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Molecular Weight |
322.28 g/mol |
IUPAC Name |
N'-(2,2-diphenylacetyl)-2,2,2-trifluoroacetohydrazide |
InChI |
InChI=1S/C16H13F3N2O2/c17-16(18,19)15(23)21-20-14(22)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,20,22)(H,21,23) |
InChI Key |
VWORDURVBJWXBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C(F)(F)F |
Origin of Product |
United States |
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